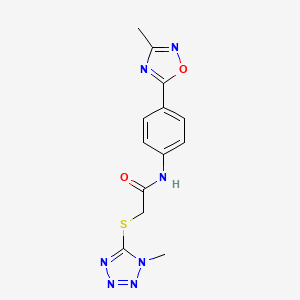
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H13N7O2S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H14N6OS |
| Molecular Weight | 286.34 g/mol |
| CAS Number | 884507-32-8 |
| InChI Key | MUCOLQGVWQXQMX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its structural components. The oxadiazole ring is known for its ability to interact with various biological targets, including enzymes involved in DNA synthesis and cellular proliferation. Studies have shown that derivatives containing the oxadiazole moiety exhibit significant inhibition against thymidylate synthase (TS), an enzyme critical for DNA replication and repair .
Antimicrobial Activity
Research indicates that compounds with the 1,3,4-oxadiazole structure possess notable antimicrobial properties. A study by Dhumal et al. (2016) highlighted that oxadiazole derivatives could inhibit Mycobacterium bovis BCG effectively. The mechanism involves binding to the active site of key enzymes like enoyl reductase (InhA), disrupting fatty acid biosynthesis . The presence of the thioacetamide group in our compound may enhance its lipophilicity, facilitating better membrane penetration and target site accessibility.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Notably, compounds featuring similar structural motifs have demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 | 1.18 | Zhang et al. (2023) |
| MCF7 | 0.67 | Zhang et al. (2023) |
| PC3 | 0.80 | Zhang et al. (2023) |
| HCT116 | 0.87 | Zhang et al. (2023) |
These findings suggest that our compound may exhibit similar or enhanced anticancer activity due to its unique structural features.
Case Studies and Research Findings
Several studies have focused on the biological activities of oxadiazole derivatives:
- Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that certain derivatives had lower IC50 values than established chemotherapeutics like doxorubicin, indicating a potential for development as anticancer agents .
- Molecular Docking Studies : Computational studies have indicated favorable binding affinities of oxadiazole derivatives to target proteins involved in cancer progression and microbial resistance mechanisms .
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2S/c1-8-14-12(22-17-8)9-3-5-10(6-4-9)15-11(21)7-23-13-16-18-19-20(13)2/h3-6H,7H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTLJAWYUFSQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CSC3=NN=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














